molecular formula C8H16N2 B3111450 Octahydroindolizin-6-amine CAS No. 1824202-77-8

Octahydroindolizin-6-amine

Cat. No. B3111450
M. Wt: 140.23 g/mol
InChI Key: DPBJLNMVJTYHJR-UHFFFAOYSA-N
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Description

Octahydroindolizin-6-amine (OHIA) is a synthetic compound that belongs to the class of cyclic amines. It is a white solid with a molecular formula of C8H16N2 and a molar mass of 140.22 g/mol. The OHIA molecule consists of 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .


Molecular Structure Analysis

The molecular structure of OHIA consists of 8 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms . This gives it a molecular weight of 140.23 g/mol .


Chemical Reactions Analysis

Amines, the class of compounds to which OHIA belongs, undergo various chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

OHIA is a white solid. Other physical and chemical properties such as its density, boiling point, and melting point are not specifically mentioned in the search results.

Scientific Research Applications

Enantioselective Synthesis and Pharmaceutical Applications

A study by Zhang et al. (2017) presented a homo-chiral synthesis of octahydroindolizine derivatives, highlighting their applications within the pharmaceutical industry. The synthesis utilized an enzymatic resolution as a key step, underscoring the compound's potential as a versatile building block for developing pharmaceutical agents (Zhang et al., 2017).

Anti-inflammatory Applications

Research by Hu et al. (2020) identified octahydroindolizine-type alkaloid enantiomers from Dendrobium crepidatum with pronounced anti-inflammatory properties. These compounds exhibited significant inhibitory effects on nitric oxide production and protected against lipopolysaccharide-induced acute lung injury in mice, demonstrating the therapeutic potential of octahydroindolizine derivatives in treating inflammatory diseases (Hu et al., 2020).

Synthetic Methodologies for Octahydroindolizine Framework

A novel dehydrative annulation strategy for constructing the octahydroindolizine framework was reported by Jammula et al. (2015). This method allowed for the diastereoselective synthesis of octahydroindolizin-6-ol, demonstrating the compound's utility in creating pharmacologically relevant molecules (Jammula et al., 2015).

Application in Anti-viral Research

A study on the synthesis and anti-viral activity of 8-aminobicyclo[3.2.1]octanes, which can be derived from similar synthetic pathways as octahydroindolizin-6-amine, indicated potential applications in developing treatments for influenza and respiratory syncytial virus. This research underscores the importance of octahydroindolizine derivatives in medicinal chemistry (Miller et al., 2001).

Safety And Hazards

While specific safety and hazard information for OHIA is not available, general safety measures for handling amines include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and cleaning any skin contact thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJLNMVJTYHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydroindolizin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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